molecular formula C15H18N2O2S2 B5406394 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate

Cat. No.: B5406394
M. Wt: 322.5 g/mol
InChI Key: GFUFXWLTJNTOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate, also known as OIETCD, is a chemical compound used in scientific research. It is a carbamate derivative that has been shown to have potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit enzymes and signaling pathways, and its relatively simple synthesis method. The limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.

Future Directions

Future research on 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate could focus on further elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic effects in other diseases. Additionally, research could focus on developing derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate involves the reaction of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with carbon disulfide and morpholine. The resulting product is then treated with ethyl chloroformate to form this compound. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-morpholinecarbodithioate has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)ethyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-14-13-4-2-1-3-12(13)11-17(14)7-10-21-15(20)16-5-8-19-9-6-16/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUFXWLTJNTOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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